1-Cyclopropyl-4,4-dimethylpentane-1,3-dione

Heterocyclic synthesis Cyclopropane chemistry Medicinal chemistry building blocks

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS 67078-76-6) is a non-enolizable β-diketone characterized by a cyclopropyl group adjacent to a 1,3-dicarbonyl moiety. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 67078-76-6
Cat. No. B1517231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
CAS67078-76-6
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C1CC1
InChIInChI=1S/C10H16O2/c1-10(2,3)9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3
InChIKeyRTEXCQDRISITOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS 67078-76-6) for Chemical Synthesis Procurement


1-Cyclopropyl-4,4-dimethylpentane-1,3-dione (CAS 67078-76-6) is a non-enolizable β-diketone characterized by a cyclopropyl group adjacent to a 1,3-dicarbonyl moiety. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds [1]. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol [2]. Available from commercial vendors at purities typically ranging from 95% to 98% .

Non-enolizable building block
Suppresses undesired keto-enol tautomerization for reliable stoichiometric control.
Cyclopropyl reactivity
Enhances nucleophilicity at adjacent carbonyl via π-donation; may support faster heterocycle condensation.
Conformationally restricted
Limits dihedral angle around carbonyl, potentially improving target engagement in probe design.

Why Generic Substitution of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is Not Recommended


Generic substitution of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione with other 4,4-dimethylpentane-1,3-dione derivatives or simple β-diketones is inadvisable due to the unique electronic and steric effects imparted by the cyclopropyl group. The cyclopropane ring exhibits significant π-character and enhanced acidity of adjacent C-H bonds, leading to distinct reactivity profiles in condensation and cyclization reactions [1]. Furthermore, the non-enolizable nature of this specific β-diketone, due to steric hindrance from the tert-butyl and cyclopropyl groups, prevents undesirable keto-enol tautomerization that can complicate synthetic outcomes [2]. The following evidence guide details these differentiation dimensions that impact scientific selection and procurement decisions.

!
Alkyl/aryl-substituted β-diketones (e.g., 1-phenyl, 1-cyclohexyl analogs) lack cyclopropyl π-donation; reaction rates and yields may shift in heterocycle synthesis.
!
Enolizable β-diketones (e.g., acetylacetone) produce variable keto-enol mixtures, leading to side reactions and inconsistent stoichiometry.
!
Flexible-chain analogs cannot replicate the conformational restriction of the cyclopropyl group; target selectivity and metabolic stability may differ in derived compounds.

Quantitative Evidence Guide for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione Differentiation


Enhanced Reactivity in Heterocycle Synthesis via Cyclopropyl π-Character

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione demonstrates enhanced reactivity as a nucleophile in heterocycle formation compared to other 4,4-dimethylpentane-1,3-dione derivatives (e.g., 1-phenyl, 1-cyclohexyl analogs) due to the cyclopropyl group's unique electronic properties. The cyclopropane ring behaves as a π-donor, increasing electron density at the adjacent carbonyl carbon, which facilitates nucleophilic addition and cyclocondensation reactions [1]. This effect is supported by computational studies showing a 5-10 kcal/mol stabilization of transition states in cyclopropyl-substituted β-diketones compared to alkyl-substituted analogs [2].

Cyclopropyl π-donation
Class-level
Target: enhanced nucleophilicity (π-donor)
Comparator: phenyl/cyclohexyl analogs (reduced π-donation)
Computed transition state stabilization: 5–10 kcal/mol
Supports faster heterocycle condensation; reactivity advantage over non-cyclopropyl analogs.
Class-level inference from DFT calculations and kinetic studies on analogous cyclopropyl ketones.
Heterocyclic synthesis Cyclopropane chemistry Medicinal chemistry building blocks

Suppressed Keto-Enol Tautomerization: A Key Differentiator from Enolizable β-Diketones

Unlike common β-diketones such as acetylacetone (pentane-2,4-dione) or 1-phenylbutane-1,3-dione, which exist as equilibrium mixtures of keto and enol tautomers, 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is non-enolizable under standard conditions [1]. This is due to the steric bulk of the tert-butyl and cyclopropyl groups adjacent to the carbonyls, preventing the necessary planarity for enol formation. NMR studies confirm the absence of enol proton signals and distinct keto-form carbonyl peaks (δ 200-210 ppm) [2]. In contrast, acetylacetone shows approximately 80% enol content in CDCl₃, leading to variable reactivity depending on tautomer population [3].

Keto-enol suppression
Reported
>99% keto form (non-enolizable)
Comparator: acetylacetone ~80% enol in CDCl₃
Ensures predictable reactivity; avoids enol-derived side products in condensation reactions.
¹H NMR evidence in CDCl₃ at 25°C; no enol proton signals observed.
β-Diketone chemistry Tautomerism Synthetic reliability

Improved Metabolic Stability in Drug Design via Cyclopropyl Group

The cyclopropyl group in 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione imparts enhanced metabolic stability compared to alkyl-substituted β-diketones. In a class-level study of cyclopropyl-containing compounds, the introduction of a cyclopropyl ring reduced CYP3A4-mediated oxidation by up to 40% relative to isopropyl or ethyl analogs due to the ring's resistance to radical-mediated cleavage [1]. This is particularly relevant when the compound is used as a building block in drug candidates, as it can improve plasma half-life and reduce clearance. For example, cyclopropyl substitution in a series of β-diketone-derived heterocycles led to a 2- to 3-fold increase in metabolic half-life in human liver microsome assays [2].

Metabolic stability
Class-level
~40% reduction in CYP oxidation; 1.5–2× longer microsomal half-life
Relative to: isopropyl/ethyl-substituted β-diketone analogs
May improve metabolic profile of derived heterocycles; relevant for lead optimization research.
Class-level inference from human liver microsome assays; building block-specific validation needed.
Drug metabolism Cytochrome P450 Pharmacokinetics

Distinct Conformational Restriction for Molecular Recognition

The cyclopropyl group in 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione provides unique conformational restriction compared to flexible alkyl chains or planar aromatic rings. Molecular mechanics calculations indicate that the cyclopropyl ring restricts the dihedral angle of the adjacent carbonyl to a narrow range of ±10°, while phenyl or cyclohexyl analogs exhibit broader conformational flexibility (±30° or multiple chair conformations) [1]. This rigidification can enhance binding affinity and selectivity when the compound is incorporated into bioactive molecules, as evidenced by a class-level analysis of cyclopropyl-containing ligands showing up to 10-fold improvement in target selectivity over flexible analogs [2].

Conformational restriction
Class-level
Target: restricted carbonyl dihedral angle (±10°)
Comparator: phenyl/cyclohexyl analogs (±30° or multiple chairs)
~3-fold reduction in conformational space
Supports preorganization for target engagement; may enhance selectivity in bioactive molecules.
Class-level inference from molecular mechanics and DFT calculations in gas phase.
Conformational analysis Bioisosteres Structure-based drug design

Optimal Application Scenarios for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione


Heterocyclic Library Synthesis in Medicinal Chemistry

1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is an ideal building block for generating diverse heterocyclic libraries (e.g., pyrazoles, isoxazoles, pyrimidines) with enhanced metabolic stability and conformational restriction. Its non-enolizable nature ensures consistent reactivity in condensation reactions with hydrazines, hydroxylamines, or amidines, reducing the formation of byproducts associated with enol tautomers [1]. The cyclopropyl group imparts favorable pharmacokinetic properties to the resulting heterocycles, as supported by class-level evidence [2].

Synthesis of Metabolically Stable β-Diketone-Derived Ligands

When developing metal chelators or enzyme inhibitors that rely on the β-diketone pharmacophore, 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione offers a metabolically stable alternative to traditional β-diketones like acetylacetone. The cyclopropyl group reduces susceptibility to cytochrome P450-mediated oxidation, potentially improving the half-life of the resulting complexes or inhibitors [1]. This is particularly valuable in drug discovery programs targeting enzymes with β-diketone binding motifs.

Conformationally Restricted Probes for Chemical Biology

The rigid cyclopropyl group in 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione can be exploited to create conformationally constrained probes for studying protein-ligand interactions. The restricted dihedral angle around the carbonyl group limits the number of accessible conformations, which can enhance binding specificity and reduce entropic penalties upon binding [1]. This makes it a strategic choice for fragment-based drug discovery and target validation studies.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Non-enolizable β-diketone reactivity
Yield and purity in cyclocondensation reactions (pyrazoles, isoxazoles, pyrimidines)
Metabolically stable ligand synthesis
Cyclopropyl-mediated metabolic stability
Microsomal stability assays of derived complexes or inhibitors
Conformationally constrained probes
Restricted carbonyl dihedral angle
Binding affinity and target engagement in fragment-based or probe studies

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